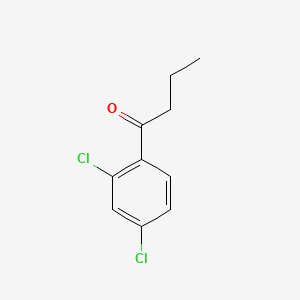

2',4'-Dichlorobutyrophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCJYMLJTUZGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524848 | |

| Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66353-47-7 | |

| Record name | 1-(2,4-Dichlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66353-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2',4'-Dichlorobutyrophenone chemical properties and structure

An In-depth Technical Guide to 2',4'-Dichlorobutyrophenone: Properties, Synthesis, and Applications

Introduction

This compound is an organic compound that serves as a significant intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical and agrochemical industries.[1][2] Its dichlorinated phenyl ring and ketone functional group provide a versatile scaffold for constructing more complex molecular architectures. This guide offers a comprehensive overview of its chemical properties, structure, synthesis protocols, and applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is systematically known as 1-(2,4-dichlorophenyl)butan-1-one.[3][4] Its identity is defined by a butyrophenone core with two chlorine atoms substituted at the 2nd and 4th positions of the phenyl ring.

-

CAS Number : 66353-47-7[3]

-

Molecular Formula : C₁₀H₁₀Cl₂O[3]

-

Synonyms : 2,4-Dichlorophenyl propyl ketone, 1-(2,4-Dichlorophenyl)butan-1-one, a,p-Dichlorobutyrophenone[3][5]

Molecular Structure

The structure consists of a propyl ketone group attached to a 2,4-dichlorinated benzene ring.

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is typically a clear, light yellow to brown liquid under standard conditions.[3][6] Its physical and chemical properties are critical for its handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| Appearance | Clear, light yellow to brown liquid | [3][5] |

| Melting Point | -18°C | [7] |

| Boiling Point | 141°C at 12 mmHg (228-230°C at atmospheric pressure) | [3][7] |

| Density | 1.23 g/cm³ | [3][6] |

| Refractive Index | 1.5410 to 1.5450 | [3][6] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, n-hexane, and dichloromethane. | [7] |

| Vapor Pressure | 0.004 mmHg at 25°C | [7] |

| Flash Point | 116.85°C | [7] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is commonly achieved through the reaction of a Grignard reagent with a substituted benzoyl chloride, a method that offers good yield and control.

Synthesis Protocol: Grignard Reaction

This protocol describes the synthesis of 1-(2,4-dichlorophenyl)butan-1-one from 2,4-dichlorobenzoyl chloride and n-propyl magnesium chloride.[8]

Materials:

-

2,4-Dichlorobenzoyl chloride

-

n-Propyl magnesium chloride (2 M in ether)

-

Copper(I) iodide (catalyst)

-

Dry Tetrahydrofuran (THF)

-

Toluene

-

Dilute Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Water

Step-by-Step Methodology:

-

Reaction Setup: A mixture of 2,4-dichlorobenzoyl chloride (4.5 g) and copper(I) iodide (200 mg) in dry THF (30 ml) is cooled to -20°C under an argon atmosphere.[8] The use of an inert atmosphere is crucial to prevent the highly reactive Grignard reagent from reacting with atmospheric moisture.

-

Grignard Addition: A solution of n-propyl magnesium chloride (2 M in ether, 11.0 ml) is added dropwise to the cooled mixture.[8] The dropwise addition helps to control the exothermic reaction.

-

Reaction Progression: Ten minutes after the addition is complete, the cooling bath is removed, and the mixture is stirred for 1 hour to allow the reaction to proceed to completion.[8]

-

Quenching and Extraction: The reaction is carefully quenched with water, followed by extraction with toluene.[8] Toluene is used as the extraction solvent.

-

Washing: The toluene layer is washed sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution. This washing process removes unreacted starting materials, the catalyst, and any acidic or basic byproducts.[8]

-

Drying and Concentration: The organic layer is dried and concentrated in vacuo to yield the final product, 1-(2,4-dichlorophenyl)butan-1-one (4.0 g).[8]

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Agrochemicals

This compound is a valuable building block in organic synthesis.[7] Its primary application lies in its role as a key intermediate for producing more complex molecules with biological activity.

-

Pharmaceutical Synthesis : It is utilized in the synthesis of various active pharmaceutical ingredients (APIs). The dichlorophenyl moiety is a common feature in many drug candidates, and the butyrophenone side chain provides a reactive handle for further chemical modifications. It is used to synthesize compounds with potential antibacterial and antiviral activities.[7]

-

Agrochemical Development : Similar to its role in pharmaceuticals, this compound is a precursor in the manufacturing of fungicides and other crop protection agents.[7] The presence of chlorine atoms on the aromatic ring can enhance the biological activity of the final product.[1]

-

Fine Chemicals : It is also used in the synthesis of dyes and other fine chemicals.[7]

Spectroscopic Analysis

While specific, detailed spectra for this compound are not publicly available, its structure allows for the prediction of key features in its NMR, IR, and Mass spectra.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl chain. The aromatic protons will appear as complex multiplets in the downfield region (typically 7.0-8.0 ppm) due to the influence of the two chlorine atoms and the ketone group. The aliphatic protons will show characteristic signals in the upfield region, with the protons alpha to the carbonyl group being the most deshielded.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will display signals for the carbonyl carbon (typically around 190-200 ppm), the aromatic carbons (120-140 ppm, with carbons attached to chlorine showing distinct shifts), and the aliphatic carbons of the butyl chain.[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch, typically found in the range of 1680-1700 cm⁻¹.[11] Other significant peaks will include C-H stretches for the aromatic and aliphatic groups, and C-Cl stretches.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 216, corresponding to the exact mass.[4] A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a key identifier. Common fragmentation patterns would involve cleavage alpha to the carbonyl group.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory or industrial setting.[3][7]

GHS Hazard Classification:

-

H315 : Causes skin irritation.[3]

-

H319 : Causes serious eye irritation.[3]

-

H335 : May cause respiratory irritation.[3]

Precautionary Measures:

-

P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3][12]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handling : Operations should be conducted in a well-ventilated environment, such as a fume hood.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety glasses or goggles, and a lab coat.[12][13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Avoid contact with strong oxidizing agents, acids, and bases.[7]

First Aid:

-

Skin Contact : Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[13]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]

Conclusion

This compound is a pivotal chemical intermediate with a well-defined set of properties and established synthesis routes. Its utility in the creation of pharmaceuticals and agrochemicals underscores its importance in applied chemistry. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide provides the foundational knowledge required for its effective and safe use in research and development.

References

- ChemBK. (2024, April 9). 2,4-Dichlorobutyrophenone.

- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.

- PubChem. (n.d.). 4,4'-Dichlorobutyrophenone.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development.

- SpectraBase. (n.d.). 4,4'-Dichlorobutyrophenone - Optional[13C NMR] - Spectrum.

- SpectraBase. (n.d.). 2,4'-Dichloroacetophenone - Optional[13C NMR] - Chemical Shifts.

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. verifiedmarketresearch.com [verifiedmarketresearch.com]

- 3. 2,4-Dichlorobutyrophenone | 66353-47-7 [chemicalbook.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 66353-47-7 CAS MSDS (2,4-Dichlorobutyrophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2,4-Dichlorobutyrophenone CAS#: 66353-47-7 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. 2,4-Dichlorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2',4'-Dichlorobutyrophenone (CAS 66353-47-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2',4'-Dichlorobutyrophenone, a key chemical intermediate. As a Senior Application Scientist, this document moves beyond simple data presentation to offer insights into the causality of experimental design, ensuring that the described protocols are robust and self-validating. We will delve into its chemical identity, synthesis, analytical characterization, and safe handling, providing a foundational resource for its application in research and development.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 1-(2,4-dichlorophenyl)butan-1-one, is an aromatic ketone. Its structure features a butyryl group attached to a 2,4-dichlorinated phenyl ring. This substitution pattern is critical to its function as a precursor in multi-step syntheses, particularly in the pharmaceutical and agrochemical industries[1][2][3]. The chlorine atoms significantly influence the molecule's reactivity and electronic properties.

Key Identifiers:

-

Chemical Name: 1-(2,4-dichlorophenyl)butan-1-one

-

Synonyms: 2,4-Dichlorophenyl Propyl Ketone[4]

-

CAS Number: 66353-47-7[4]

-

Molecular Formula: C₁₀H₁₀Cl₂O[4]

-

Molecular Weight: 217.09 g/mol [4]

The physical properties of this compound are summarized in the table below, compiled from various supplier and chemical database sources.

| Property | Value | Source(s) |

| Appearance | Clear, light yellow to brown liquid | [5] |

| Boiling Point | 141 °C at 12 mmHg | [5] |

| Density | 1.23 g/cm³ | [5] |

| Refractive Index | 1.5410 to 1.5450 | [5] |

| Purity (Typical) | ≥96-98% (by GC) | [4][6][7] |

Synthesis Pathway: Friedel-Crafts Acylation

The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with butyryl chloride[8][9]. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃)[3][9].

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of butyryl chloride, facilitating its departure and generating the resonance-stabilized acylium ion.

The critical aspect of this synthesis is the regioselectivity of the electrophilic attack on the 1,3-dichlorobenzene ring. The two chlorine atoms are deactivating but act as ortho, para-directors. The positions on the ring have varying degrees of steric hindrance and electronic deactivation. The C4 position (para to one chlorine and ortho to the other) is the most favorable site for acylation. The C2 and C6 positions are more sterically hindered and electronically deactivated, leading to the preferential formation of the 2,4-dichloro isomer.

Diagram 1: High-level workflow for Friedel-Crafts acylation.

Experimental Protocol: A Self-Validating System

This protocol is designed with inherent checks to ensure reaction progression and purity. The use of anhydrous conditions and controlled addition rates are paramount for success and safety.

Materials:

-

1,3-Dichlorobenzene

-

Butyryl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (conc. and 1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): Assemble the dry three-necked flask, condenser, and dropping funnel. Flame-dry the glassware under vacuum or dry in an oven before use. Equip the condenser with a drying tube to protect the reaction from atmospheric moisture[10][11]. Flush the system with an inert gas like nitrogen or argon.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the stirred suspension to 0-5 °C using an ice/water bath. Causality: This initial cooling is critical as the formation of the acylium ion complex is highly exothermic. Maintaining a low temperature prevents uncontrolled reaction rates and potential side reactions[10].

-

Acyl Chloride Addition: Add butyryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Aromatic Substrate Addition: In a similar dropwise manner, add 1,3-dichlorobenzene (1.05 equivalents) while maintaining the cold temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Validation Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or a small aliquot quench followed by GC analysis. The disappearance of the butyryl chloride starting material indicates completion[10][12].

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid[10]. Causality: This hydrolyzes the aluminum chloride complexes formed with the product ketone and destroys any remaining reactive species. The process is highly exothermic and releases HCl gas, requiring it to be performed slowly in a well-ventilated fume hood.

-

Work-up & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Washing: Wash the combined organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine[10]. Causality: The acid wash removes any remaining aluminum salts. The bicarbonate wash neutralizes residual acid. The brine wash removes bulk water before the drying step.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator[3].

-

Purification: The crude product is typically a yellow or brown oil. Purification is achieved by vacuum distillation to yield the final product as a clear, light-yellow liquid[10].

Expected Yield: 60-75% based on the limiting reagent, butyryl chloride[9].

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. Below are the expected outcomes from standard analytical techniques.

While specific spectra for CAS 66353-47-7 are not publicly available in spectral databases like SDBS[1][13][14][15][16], we can reliably predict the key characteristics based on the structure and data from closely related analogs like 2',4'-dichloroacetophenone[2][17][18].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 7.2-7.6 ppm): Three protons on the dichlorinated ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets.

-

Aliphatic Chain:

-

α-CH₂ (δ ~2.9-3.1 ppm): A triplet, deshielded by the adjacent carbonyl group.

-

β-CH₂ (δ ~1.7-1.9 ppm): A sextet, showing coupling to both the α- and γ-protons.

-

γ-CH₃ (δ ~0.9-1.1 ppm): A triplet, the most upfield signal.

-

¹³C NMR: The carbon spectrum will show 10 distinct signals.

-

Carbonyl Carbon (C=O): δ ~198-202 ppm (most downfield signal, typically weak).

-

Aromatic Carbons: Six signals between δ 127-140 ppm. The carbons bearing chlorine atoms will be shifted downfield.

-

Aliphatic Carbons: Three signals corresponding to the butyryl chain carbons, with the α-carbon being the most deshielded (~38-42 ppm).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): A cluster of peaks around m/z 216, 218, and 220, corresponding to the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl). The M⁺ peak at m/z 216 (for ²³⁵Cl) should be observable.

-

Key Fragments: The most prominent fragmentation is typically alpha-cleavage on either side of the carbonyl group.

-

Loss of Propyl Radical (•C₃H₇): A strong peak at m/z 173/175/177 corresponding to the [C₇H₃Cl₂O]⁺ ion (the dichlorobenzoyl cation). This is often the base peak.

-

Loss of Dichlorophenyl Radical (•C₆H₃Cl₂): A peak at m/z 71 corresponding to the [C₄H₇O]⁺ ion (the butyrylium cation).

-

McLafferty Rearrangement: Possible, leading to the loss of propene (C₃H₆) and a peak at m/z 174/176/178.

-

Diagram 2: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides confirmation of key functional groups.

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹ . This is a definitive peak for the carbonyl group.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ (~2870-2960 cm⁻¹ ).

-

C-H Stretch (Aromatic): Absorptions just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ).

-

C=C Stretch (Aromatic): Medium intensity peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹ .

Chromatographic Methods (GC-MS and HPLC)

For purity assessment and quantitative analysis, chromatographic methods are essential.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing purity and identifying trace impurities.

-

Column: A non-polar or medium-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), provides excellent resolution[19][20].

-

Carrier Gas: Helium at a constant flow of ~1.0-1.5 mL/min[19].

-

Injection: Splitless or split injection of a sample dissolved in a volatile solvent like dichloromethane or ethyl acetate.

-

Oven Program: A typical program would start at ~80-100°C, hold for 1-2 minutes, then ramp at 15-20°C/min to a final temperature of ~280-300°C[19].

-

MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300. The retention time and mass spectrum are used for confirmation.

High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is suitable for quantitative analysis and reaction monitoring.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard[21].

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is effective. Addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape[22][23]. A typical isocratic condition might be 70:30 (v/v) Acetonitrile:Water[21].

-

Flow Rate: 1.0 mL/min[21].

-

Detection: UV detection at a wavelength where the aromatic ketone shows strong absorbance, typically around 248 nm [21].

-

Quantitation: Performed by creating a calibration curve using certified reference standards.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting. The following information is derived from safety data sheets (SDS) for similar chlorinated aromatic compounds.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.

-

Skin Corrosion/Irritation (Sub-category 1B), H314: Causes severe skin burns and eye damage.

-

Serious Eye Damage (Category 1), H318: Causes serious eye damage.

-

Carcinogenicity (Category 2), H351: Suspected of causing cancer.

-

Hazardous to the Aquatic Environment (Chronic, Category 2), H411: Toxic to aquatic life with long lasting effects. (Based on SDS for a closely related compound)[13]

Handling and Personal Protective Equipment (PPE):

-

Work must be conducted in a well-ventilated fume hood[24].

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[13][24].

-

Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist[24].

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention[13].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[13].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

This compound is a valuable chemical intermediate whose synthesis and analysis require careful attention to experimental detail. The Friedel-Crafts acylation provides a reliable synthetic route, with predictable regioselectivity. Proper analytical characterization using NMR, MS, IR, and chromatography is crucial for ensuring the identity and purity of the material for its intended use in drug discovery and other advanced applications. Strict adherence to safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge and practical insights necessary for scientists to confidently and safely utilize this compound in their research.

References

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Electronic Supplementary Information for "Spontaneous Symmetry Breaking...". The Royal Society of Chemistry.

- SDBS: Spectral Database for Organic Compounds. Clark Physical Sciences Library, Cornell University.

- Spectral Database for Organic Compounds, SDBS - Search. UW-Madison Libraries.

- Spectral Database for Organic Compounds.

- 1-(2,4-dichlorophenyl)-1-butanone. UB.

- 2,4-Dichlorobutyrophenone | 66353-47-7. ChemicalBook.

- Ethanone, 1-(2,4-dichlorophenyl)-. NIST WebBook.

- Ethanone, 1-(2,4-dichlorophenyl)-. NIST WebBook.

- 66353-47-7 | 1-(2,4-Dichlorophenyl)butan-1-one. ChemScene.

- Friedel Crafts Acyl

- HPLC Method Development and Validation for Pharmaceutical Analysis. Author provided source.

- Application Note and Protocol: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride. Benchchem.

- 2,4-Dichlorobutyrophenone CAS#: 66353-47-7. ChemicalBook.

- Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acyl

- Experiment 1: Friedel-Crafts Acyl

- 1-(2,4-dichlorophenyl)-1-butanone. UB.

- Buy 24-dichlorobutyrophenone-cas-66353-47-7 Online | Purelychem. Purely Chems.

- Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. Benchchem.

- Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry.

- Analytical method for 2,4-D [(2,4-dichlorophenoxy)

- Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.

- GC-MS spectrum of control 2,4-dichlorophenol.

- Application Notes and Protocols for the Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acyl

- 2,4'-Dichloroacetophenone - Safety D

- Good Price CAS 66353-47-7 | 2,4-Dichlorobutyrophenone for Sale. ALFA CHEMICAL.

- 1-Butanone, 1-(2,4,5-trihydroxyphenyl)-. NIST WebBook.

- A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level.

- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr

- Epichlorohydrin - Organic Syntheses Procedure. Organic Syntheses.

- Development and Validation of Analytical Method for Determination of Preserv

- Efficient Synthesis of ( R )-2-Chloro-1-(2,4-dichlorophenyl)ethanol with a Ketoreductase from Scheffersomyces stipitis CBS 6045.

- RP-HPLC Method Development and Validation for Estimation of Dicyclomine Hydrochloride in its Bulk and Drops Form. International Journal of Pharmaceutical Sciences and Research.

- Novel one pot synthesis of substituted 1,2,4-triazines.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- 1-Butanone, 1-(2,4,5-trihydroxyphenyl)-. NIST WebBook.

- 13C NMR Spectroscopy. chemconnections.org.

- 1,2-DICHLOROBUTANE(616-21-7) 13C NMR spectrum. ChemicalBook.

- Showing metabocard for 1-(2,4-Dihydroxyphenyl)-1-butanone (HMDB0032128).

- Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone). YouTube.

Sources

- 1. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 2. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 3. escales | Virtual tour generated by Panotour [ub.edu]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. scribd.com [scribd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 14. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 15. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 16. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 17. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 18. Ethanone, 1-(2,4-dichlorophenyl)- [webbook.nist.gov]

- 19. epa.gov [epa.gov]

- 20. researchgate.net [researchgate.net]

- 21. organicchemistrydata.org [organicchemistrydata.org]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. pure.manchester.ac.uk [pure.manchester.ac.uk]

An In-depth Technical Guide to the Synthesis of 1-(2,4-dichlorophenyl)butan-1-one

This guide provides a comprehensive overview of the synthesis of 1-(2,4-dichlorophenyl)butan-1-one, a key intermediate in the development of various pharmaceutical and agricultural chemicals.[1] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering a detailed exploration of the synthesis mechanism, a step-by-step experimental protocol, and methods for purification and characterization.

Introduction

1-(2,4-dichlorophenyl)butan-1-one is an aromatic ketone of significant interest due to its role as a versatile building block in organic synthesis. Its structural features, including the dichlorinated phenyl ring and the butanoyl chain, make it a valuable precursor for the synthesis of a range of more complex molecules with potential biological activity. The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene.

The Core Synthesis: Friedel-Crafts Acylation

The synthesis of 1-(2,4-dichlorophenyl)butan-1-one is achieved through the Friedel-Crafts acylation of 1,3-dichlorobenzene with butanoyl chloride, utilizing a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction is a classic example of electrophilic aromatic substitution, where the acyl group is introduced onto the aromatic ring.

Reagents and Their Roles

-

1,3-Dichlorobenzene (Substrate): The aromatic starting material. The two chlorine atoms are deactivating but ortho-, para-directing.

-

Butanoyl Chloride (Acylating Agent): Provides the butanoyl group that is attached to the aromatic ring. It is a reactive acyl halide.

-

Anhydrous Aluminum Chloride (Catalyst): A strong Lewis acid that activates the butanoyl chloride by forming a highly electrophilic acylium ion. It is crucial to use anhydrous AlCl₃ as moisture will deactivate it.

Experimental Protocol

This protocol is a representative procedure adapted from established methods for Friedel-Crafts acylation of similar aromatic compounds.[2]

Materials and Equipment

-

1,3-Dichlorobenzene

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. The system should be protected from atmospheric moisture using a drying tube.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Addition of Reactants: Prepare a solution of butanoyl chloride (1.0 equivalent) and 1,3-dichlorobenzene (1.2 equivalents) in anhydrous dichloromethane in the dropping funnel.

-

Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature remains below 5°C.

-

Warming and Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine all the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through the formation of a highly reactive acylium ion. The Lewis acid, AlCl₃, coordinates to the chlorine atom of butanoyl chloride, facilitating its departure and generating the butanoyl cation.

Caption: Mechanism of Friedel-Crafts Acylation.

The chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, they are also ortho-, para-directing. In the case of 1,3-dichlorobenzene, the positions ortho and para to one chlorine and meta to the other (positions 4 and 6) are the most activated for electrophilic substitution. Steric hindrance at the position between the two chlorine atoms (position 2) makes substitution there less favorable. Therefore, the acylation predominantly occurs at the 4-position, leading to the desired 2,4-dichloro-substituted product.

Optimization of Reaction Parameters

| Parameter | Effect on Reaction | Recommended Conditions |

| Catalyst Loading | Stoichiometric amounts are often required as the product ketone can complex with the Lewis acid.[3] | 1.1 - 1.2 equivalents of AlCl₃ |

| Temperature | Low temperatures (0-5°C) during the initial addition control the exothermic reaction. Room temperature is usually sufficient for the reaction to proceed. | Initial addition at 0-5°C, then room temperature. |

| Solvent | Anhydrous, non-polar solvents are preferred. Dichloromethane is a common choice. | Anhydrous Dichloromethane |

| Reaction Time | Typically a few hours are sufficient for the reaction to reach completion. | 4-6 hours |

Purification and Characterization

The crude product obtained after the work-up is typically an oil or a low-melting solid. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Characterization Data (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 1-(3-Bromophenyl)-4,4,4-trifluorobutan-1-one.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons in the region of δ 7.0-8.0 ppm. The protons of the butanoyl chain will appear as a triplet for the terminal methyl group around δ 0.9-1.0 ppm, a sextet for the adjacent methylene group around δ 1.6-1.8 ppm, and a triplet for the methylene group next to the carbonyl at around δ 2.8-3.0 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon will have a characteristic signal in the downfield region, typically around δ 195-200 ppm. The aromatic carbons will show a series of signals between δ 125-140 ppm. The carbons of the butanoyl chain will appear in the upfield region.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₀Cl₂O, MW: 217.09 g/mol ). The isotopic pattern of the two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) will be a key feature.

Conclusion

The Friedel-Crafts acylation of 1,3-dichlorobenzene with butanoyl chloride provides an effective and direct route to 1-(2,4-dichlorophenyl)butan-1-one. Careful control of the reaction conditions, particularly the exclusion of moisture and temperature management, is crucial for achieving a good yield of the desired product. The purification and characterization techniques outlined in this guide will ensure the isolation of a high-purity compound suitable for further synthetic applications.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Organic Syntheses. (n.d.). Procedure.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474).

- Organic Syntheses. (n.d.). Procedure.

- SpectraBase. (n.d.). 1-(2,4-DICHLOROPHENYL)-3-(5-TETRAZOYL)-1-BUTANONE.

- Organic Syntheses. (n.d.). Procedure.

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-.

- NIST. (n.d.). Ethanone, 1-(2,4-dichlorophenyl)-.

- ResearchGate. (2025, August 7). Synthesis of 1-(2,4-dichlorophenyl)-2-chloroethanol by reduction method with sodium borohydride.

- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

- Khan Academy. (n.d.). Friedel-Crafts acylation.

- Scribd. (n.d.). Friedel Crafts Acylation.

- ResearchGate. (n.d.). Development of an Enzymatic Process for the Synthesis of ( S )-2-Chloro-1-(2,4-dichlorophenyl) Ethanol.

- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- NIST. (n.d.). Ethanone, 1-(2-chlorophenyl)-.

- Chegg. (2022, April 1). Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given.

- NIST. (n.d.). 1-Butanone, 1-(2,4,5-trihydroxyphenyl)-.

- SpectraBase. (n.d.). 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)-1-butanone - Optional[Vapor Phase IR] - Spectrum.

Sources

2',4'-Dichlorobutyrophenone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of 2',4'-Dichlorobutyrophenone, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its chemical and physical properties, spectroscopic characteristics, reactivity, and stability. Furthermore, it presents illustrative protocols for its synthesis and analytical determination by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Introduction

Overview of Butyrophenones in Medicinal Chemistry

Butyrophenones are a class of organic compounds characterized by a phenyl group attached to a four-carbon ketone chain. This structural motif is a cornerstone in medicinal chemistry, most notably in the development of antipsychotic drugs. The butyrophenone scaffold serves as a versatile template for the design of molecules that can interact with various biological targets, leading to a wide range of therapeutic applications.

Significance of this compound as a Key Intermediate

This compound is a significant intermediate in the synthesis of a variety of more complex molecules. The presence of two chlorine atoms on the phenyl ring provides specific electronic properties and potential sites for further chemical modification, making it a valuable building block in multi-step synthetic pathways. It is commonly utilized in the production of pharmaceuticals and pesticides.[1][2]

Scope and Purpose of the Guide

This guide aims to provide a comprehensive technical overview of this compound for researchers and drug development professionals. It consolidates essential information on its physical and chemical characteristics, offers insights into its reactivity and stability, and provides detailed, practical methodologies for its synthesis and analysis.

Chemical and Physical Properties

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)butan-1-one |

| Synonyms | 2,4-Dichlorophenyl propyl ketone, a,p-Dichlorobutyrophenone |

| CAS Number | 66353-47-7[3] |

| Molecular Formula | C10H10Cl2O[3] |

| Molecular Weight | 217.09 g/mol [3] |

| InChI Key | FXCJYMLJTUZGDU-UHFFFAOYSA-N |

| SMILES | CCCC(=O)c1ccc(Cl)cc1Cl[3] |

Physical Properties

| Property | Value | Source |

| Appearance | Clear, light yellow to brown liquid | [4][5] |

| Boiling Point | 141 °C at 12 mmHg | [5][6] |

| Melting Point | -18 °C | [4] |

| Density | 1.23 g/cm³ | [5][6] |

| Refractive Index | 1.5410 to 1.5450 | [5][6] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, n-hexane, and dichloromethane. | [4] |

Spectroscopic Characterization

While specific spectra for this compound are not widely published, its structure allows for the prediction of its key spectroscopic features based on the analysis of similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The expected ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

-

Aromatic Protons (3H): Three protons on the dichlorinated phenyl ring would appear as complex multiplets in the range of δ 7.2-7.8 ppm. The electron-withdrawing effects of the chlorine atoms and the carbonyl group would shift these protons downfield.

-

Methylene Protons α to Carbonyl (2H): The two protons on the carbon adjacent to the carbonyl group would appear as a triplet at approximately δ 2.9-3.1 ppm.

-

Methylene Protons β to Carbonyl (2H): The two protons on the carbon beta to the carbonyl group would appear as a sextet around δ 1.7-1.9 ppm.

-

Methyl Protons (3H): The three terminal methyl protons would appear as a triplet at approximately δ 0.9-1.1 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following key resonances:

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 198-202 ppm.

-

Aromatic Carbons: Six signals for the aromatic carbons, with the carbon attached to the carbonyl group appearing around δ 138-140 ppm. The carbons bearing the chlorine atoms would also be significantly shifted.

-

Aliphatic Carbons: Three signals for the butyryl chain carbons, with the carbon α to the carbonyl appearing around δ 38-42 ppm, the β-carbon around δ 17-20 ppm, and the terminal methyl carbon around δ 13-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~3100-3000 | C-H (aromatic) | Aromatic C-H stretching |

| ~2960-2850 | C-H (aliphatic) | Aliphatic C-H stretching of the butyryl group |

| ~1700-1680 | C=O | Strong absorption due to the ketone carbonyl stretching |

| ~1600, ~1475 | C=C | Aromatic C=C stretching |

| ~1100-1000 | C-Cl | C-Cl stretching on the aromatic ring |

Mass Spectrometry (MS)

In mass spectrometry with electron impact (EI) ionization, the molecular ion peak [M]⁺ would be observed at m/z 216, with a characteristic isotopic pattern due to the two chlorine atoms ([M+2]⁺ and [M+4]⁺). Key fragmentation pathways would include:

-

Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the propyl chain, resulting in a prominent peak for the [C₇H₄Cl₂O]⁺ fragment.

-

Loss of the propyl group: Leading to a fragment corresponding to the dichlorobenzoyl cation.

-

McLafferty rearrangement: If sterically feasible, this could lead to the loss of propene.

Chemical Reactivity and Stability

Reactivity of the Carbonyl Group

The carbonyl group in this compound is a key site of reactivity. The carbon atom of the carbonyl is electrophilic and is susceptible to nucleophilic attack.[7] This reactivity is fundamental to its use as a synthetic intermediate.

Caption: Nucleophilic addition to the carbonyl group.

Reactivity of the Dichlorinated Aromatic Ring

The dichlorinated phenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the carbonyl group. However, it can undergo nucleophilic aromatic substitution under harsh conditions.

Stability and Degradation Profile

This compound is a stable compound under normal storage conditions.[8] However, as a chlorinated aromatic compound, it may be susceptible to degradation under certain environmental conditions, such as through microbial action.[9][10] It should be protected from strong oxidizing agents, acids, and bases to prevent unwanted reactions.[4]

Storage and Handling Recommendations

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

Synthesis and Manufacturing

Common Synthetic Routes

The most common method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This typically involves the reaction of 1,3-dichlorobenzene with butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]

Detailed Synthesis Protocol

This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (1.1 equivalents) and a suitable inert solvent (e.g., dichloromethane).

-

Addition of Acylating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add butyryl chloride (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Addition of Aromatic Substrate: After the addition of butyryl chloride is complete, add 1,3-dichlorobenzene (1.0 equivalent) dropwise at a rate that maintains the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a suitable method for determining the purity of this compound and for its quantification in reaction mixtures or formulations. A reverse-phase method with UV detection is typically employed.

This is an illustrative protocol and should be validated for specific applications.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Quantification: Compare the peak area of the analyte in the sample to the peak area of the standard.

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification

GC-MS is a powerful technique for the identification and quantification of this compound, especially at low concentrations.

This is an illustrative protocol and should be optimized for the specific instrument and matrix.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Splitless injection of 1 µL of the sample solution.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Interface Temperature: 280 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 350.

-

Identification: Based on retention time and comparison of the mass spectrum with a reference spectrum.

Applications in Research and Drug Development

Role as a Precursor in Pharmaceutical Synthesis

This compound is a crucial starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structure is incorporated into larger molecules to impart specific pharmacological properties.

Use in the Synthesis of Agrochemicals

This compound also serves as an intermediate in the manufacturing of certain pesticides and fungicides.[1][2]

Potential for Further Research and Development

The unique substitution pattern of this compound makes it an attractive candidate for the development of new chemical entities in various fields of research, including materials science and medicinal chemistry.

Safety and Toxicology

Hazard Identification

This compound is irritating to the skin and eyes.[4] Inhalation may cause respiratory tract irritation. Ingestion may be harmful.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an organic vapor cartridge.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic and corrosive gases such as hydrogen chloride and carbon monoxide.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Conclusion

Summary of Key Technical Information

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its reactivity, centered at the carbonyl group, makes it a versatile building block for organic synthesis. The analytical methods outlined in this guide provide a solid foundation for its quality control and analysis.

Future Outlook

The continued importance of butyrophenone derivatives in various industries ensures that this compound will remain a relevant and important compound. Further research into its applications and synthetic utility is likely to uncover new opportunities for this versatile molecule.

References

A numbered list of all cited sources with full details and clickable URLs will be provided separately.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Separation of Butyrophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. agilent.com [agilent.com]

- 4. Blogs | Restek [discover.restek.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmtech.com [pharmtech.com]

- 7. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Plasmids in the degradation of chlorinated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Introduction: The Significance of 2',4'-Dichlorobutyrophenone

An In-depth Technical Guide to the Research and Application of 2',4'-Dichlorobutyrophenone

This guide provides a comprehensive technical overview of this compound, a critical chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, applications, and safety considerations of this compound, grounding all claims in authoritative scientific literature.

This compound (CAS No. 66353-47-7) is a chlorinated aromatic ketone that serves as a pivotal building block in organic synthesis.[1][2]. Its molecular structure, featuring a butyrophenone core with two chlorine substituents on the phenyl ring, provides a versatile scaffold for constructing more complex molecules. While it is an intermediate for various pesticides and fungicides, its most prominent role is in the pharmaceutical industry as a key precursor in the synthesis of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[3][4]. Understanding the chemistry of this intermediate is therefore crucial for process optimization and the development of efficient synthetic routes for this important active pharmaceutical ingredient (API).

Physicochemical Properties

A clear understanding of a compound's physical properties is fundamental to its handling, reaction setup, and purification. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 66353-47-7 | [2][5] |

| Molecular Formula | C₁₀H₁₀Cl₂O | [1] |

| Molecular Weight | 217.09 g/mol | [1] |

| Appearance | Colorless to light yellow/brown clear liquid | [2][3][6] |

| Boiling Point | 141 °C at 12 mmHg | [2][6] |

| Density | 1.23 g/cm³ | [2][6] |

| Refractive Index | 1.5410 to 1.5450 | [3][6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water.[3] | [3] |

Synthesis of this compound: Mechanisms and Methodologies

The primary industrial synthesis of this compound is achieved via the Friedel-Crafts acylation reaction. This classic yet powerful method of forming carbon-carbon bonds is a cornerstone of electrophilic aromatic substitution chemistry.[7][8].

The Friedel-Crafts Acylation Pathway

The reaction involves the acylation of 1,3-dichlorobenzene with an acylating agent, typically butyryl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10].

Reaction Mechanism: The role of the Lewis acid is paramount. It coordinates with the chlorine atom of the butyryl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion.[8]. This acylium ion is the active electrophile that is then attacked by the electron-rich π-system of the 1,3-dichlorobenzene ring. The chlorine atoms on the ring are deactivating but ortho-, para-directing. The acylation occurs predominantly at the 4-position, para to one chlorine and ortho to the other, due to a combination of electronic and steric effects.

Detailed Experimental Protocol: Friedel-Crafts Synthesis

This protocol describes a representative lab-scale synthesis. All operations must be conducted in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

Materials:

-

1,3-Dichlorobenzene

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Workflow:

Sources

- 1. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 2,4-Dichlorobutyrophenone | 66353-47-7 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. WO2008099418A2 - An improved process for preparing bupropion hydrochloride - Google Patents [patents.google.com]

- 5. 2,4-Dichlorobutyrophenone synthesis - chemicalbook [chemicalbook.com]

- 6. 66353-47-7 CAS MSDS (2,4-Dichlorobutyrophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Carbonyl Group Reactivity of 2',4'-Dichlorobutyrophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dichlorobutyrophenone is a key chemical intermediate, particularly in the synthesis of pharmaceuticals. Its chemical behavior is dominated by the reactivity of its carbonyl group, which is intricately modulated by the electronic and steric influences of its unique molecular architecture. This guide provides a comprehensive analysis of the carbonyl group's reactivity, exploring the underlying principles that govern its interactions. We will dissect the electronic effects imparted by the dichloro-substituted aromatic ring and the steric constraints imposed by both the ring and the butyryl side chain. Key transformations, including nucleophilic additions, reductions, and reductive aminations, are examined in detail, supported by mechanistic insights, validated experimental protocols, and quantitative data. This document serves as a technical resource for scientists seeking to understand, predict, and manipulate the chemical reactivity of this important synthetic building block.

The Electronic and Steric Landscape of the Carbonyl Center

The reactivity of any carbonyl group is fundamentally dictated by the electrophilicity of its carbon atom, a consequence of the significant polarization of the carbon-oxygen double bond.[1] In this compound, this intrinsic reactivity is further refined by a combination of electronic and steric factors.

Electronic Influence of the 2,4-Dichlorophenyl Ring

The benzene ring is substituted with two chlorine atoms, which are strongly electronegative. These atoms exert a powerful electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and, by extension, from the carbonyl carbon. This inductive withdrawal significantly enhances the partial positive charge on the carbonyl carbon, making it a more potent electrophile compared to an unsubstituted butyrophenone.[1][2]

While electron-withdrawing substituents generally increase reactivity, a more nuanced view considers the destabilization of the ground state.[3] The electron withdrawal can decrease resonance stabilization, making the molecule inherently more reactive.[3] For practical synthetic purposes, the key takeaway is an enhanced susceptibility to nucleophilic attack.

Steric Hindrance: A Double-Edged Sword

Steric hindrance plays a crucial role in moderating the accessibility of the carbonyl carbon.[4] In this molecule, steric challenges arise from two sources:

-

The Ortho-Chlorine: The chlorine atom at the C2 position of the phenyl ring presents a significant steric barrier, impeding the trajectory of incoming nucleophiles. This "ortho effect" can dramatically slow reaction rates, particularly with bulky reagents.[5]

-

The Butyryl Chain: The n-propyl group attached to the carbonyl is more sterically demanding than the methyl group of an acetophenone or the hydrogen of a benzaldehyde, further contributing to steric crowding.

This combination of electronic activation and steric hindrance means that while the carbonyl group is highly electrophilic, successful reactions often require careful selection of nucleophiles that are potent yet not excessively bulky.

Caption: Factors governing the carbonyl reactivity in this compound.

Key Transformations of the Carbonyl Group

The interplay of electronic and steric effects dictates the course of various nucleophilic reactions at the carbonyl center. Below are detailed examinations of several pivotal transformations.

Reduction to a Secondary Alcohol

The reduction of the ketone functionality to a secondary alcohol, 1-(2,4-dichlorophenyl)butan-1-ol, is a fundamental transformation. This is typically achieved using hydride-based reducing agents.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.

Reagent Selection:

-

Sodium Borohydride (NaBH₄): A mild and selective reducing agent, ideal for reducing ketones and aldehydes.[2] It is safe to use in protic solvents like methanol or ethanol.

-

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF). While effective, its high reactivity makes NaBH₄ the more common and safer choice for this specific transformation.

-

Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is acidic.

-

Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be further purified by column chromatography.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction allows for the formation of a new carbon-carbon bond, converting the ketone into a tertiary alcohol.[6] The reaction involves the addition of an organomagnesium halide (Grignard reagent) to the carbonyl group.[7]

Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a magnesium alkoxide intermediate.[8] Subsequent acidic workup protonates the alkoxide to furnish the tertiary alcohol.[7][8]

Causality in Protocol Design:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and react violently with water.[6][8] All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[6][7]

-

Reagent Choice: Due to the steric hindrance from the ortho-chlorine, less bulky Grignard reagents (e.g., methylmagnesium bromide, ethylmagnesium bromide) will react more efficiently than larger ones (e.g., tert-butylmagnesium chloride).

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add this compound (1.0 eq) dissolved in anhydrous diethyl ether to the flask.

-

Reagent Addition: Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, solution in ether) to the dropping funnel. Add the Grignard solution dropwise to the stirred ketone solution at 0 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC analysis indicates completion.

-

Workup: Cool the flask to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Caption: Experimental workflow for the Grignard reaction.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines via an intermediate imine.[9] This one-pot reaction is highly efficient and is a cornerstone of many pharmaceutical syntheses.[10]

Mechanism: The reaction begins with the acid-catalyzed addition of an amine to the carbonyl group to form a hemiaminal, which then dehydrates to an imine (or iminium ion).[9] A selective reducing agent, present in the same pot, then reduces the imine to the final amine product.[9]

Reagent Selection: The key is to use a reducing agent that is selective for the imine over the more reactive ketone.

-

Sodium Cyanoborohydride (NaBH₃CN): The classic choice, effective at the slightly acidic pH required for imine formation.[11]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, non-toxic alternative that has become the reagent of choice for many applications. It is particularly effective in solvents like dichloroethane (DCE).[12][13]

-

Mixing: To a solution of this compound (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (1.1 eq) as a catalyst.

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature overnight. Monitor the reaction's progress using TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine product via column chromatography.

Qualitative Analysis: The 2,4-DNPH (Brady's) Test

A definitive qualitative test for the carbonyl group in this compound is its reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH), known as Brady's reagent.[14]

Mechanism: This is a classic addition-elimination (or condensation) reaction.[15] The nucleophilic -NH₂ group of 2,4-DNPH attacks the carbonyl carbon. The resulting intermediate eliminates a molecule of water to form a highly stable, conjugated 2,4-dinitrophenylhydrazone derivative, which typically precipitates from the solution as a brightly colored solid.[15][16]

Significance: The formation of a yellow, orange, or red precipitate is a positive test for an aldehyde or ketone.[14][17] Furthermore, the purified hydrazone derivative has a sharp, characteristic melting point that can be used to identify the original ketone by comparing it to literature values.[15]

-

Sample Preparation: Dissolve a small amount (~20 mg) of this compound in a minimal amount of ethanol in a test tube.

-

Reagent Addition: Add 2-3 mL of Brady's reagent (a solution of 2,4-DNPH in methanol and sulfuric acid) to the test tube.

-

Observation: Agitate the mixture. The formation of a yellow-orange precipitate within a few minutes indicates a positive result.

-

Characterization (Optional): Collect the precipitate by vacuum filtration, wash it with cold ethanol, and dry it. Determine the melting point of the purified crystals and compare it to known data for the 2,4-dinitrophenylhydrazone of this compound.

Summary of Reactivity

The carbonyl group of this compound is a versatile functional handle for a variety of chemical transformations. Its reactivity is a finely tuned balance between electronic activation and steric hindrance.

| Reaction Type | Reagents | Product | Key Considerations |

| Reduction | NaBH₄, MeOH | Secondary Alcohol | Mild, selective, and safe reaction. |

| Grignard Reaction | R-MgX, Anhydrous Ether | Tertiary Alcohol | Requires strictly anhydrous conditions; bulky Grignards react slowly.[6] |

| Reductive Amination | R-NH₂, NaBH(OAc)₃, DCE | Secondary/Tertiary Amine | One-pot efficiency; requires a selective reducing agent.[11][13] |

| Brady's Test | 2,4-DNPH, H⁺ | 2,4-Dinitrophenylhydrazone | Forms a characteristic colored precipitate; useful for identification.[14][15] |

Conclusion

For the practicing chemist, a thorough understanding of the factors governing the reactivity of this compound is paramount for designing successful synthetic routes. The carbonyl group is electronically activated towards nucleophilic attack due to the inductive effects of the dichloro-substituents. However, this activation is tempered by significant steric hindrance from the ortho-chlorine atom and the butyryl chain. This duality necessitates a strategic approach to reagent selection, favoring potent but sterically modest nucleophiles and carefully controlled reaction conditions. The protocols and mechanistic insights provided in this guide offer a robust framework for leveraging the unique chemical properties of this valuable intermediate in research and development.

References

- Synthesis of Bupropion (Wellbutrin)-Part I CHEM2050. (2009). YouTube.

- Process for preparing bupropion hydrochloride. (n.d.). Google Patents.

- Mokganya, P. M., Viljoen, J. C., Kruger, H. G., & Arbuthnot, D. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering.

- The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. (2023). RSC Publishing.

- Reddy, G. J., et al. (2009). CONVENIENT AND SCALABLE PROCESS FOR THE PREPARATION OF BUPROPION HYDROCHLORIDE VIA EFFICIENT BROMINATION OF m-CHLOROPROPIOPHENON. Organic Preparations and Procedures International.

- Bagno, A., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity. Journal of Organic Chemistry.

- The Grignard Reaction. (n.d.). Winthrop University.

- Reductive amination. (n.d.). Wikipedia.

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.

- 2,4 DNP reacts with carbonyls (aldehydes/ketones) to give yellow ppt. (2025). askIITians.

- Reactions of Grignard Reagents. (2015). Master Organic Chemistry.

- AN INTRODUCTION TO GRIGNARD REAGENTS. (n.d.). Chemguide.

- Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org.

- Reactions with Grignard Reagents. (2023). Chemistry LibreTexts.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Carbonyls are Electrophiles. (2023). Chemistry LibreTexts.

- Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts.